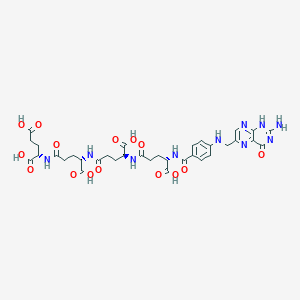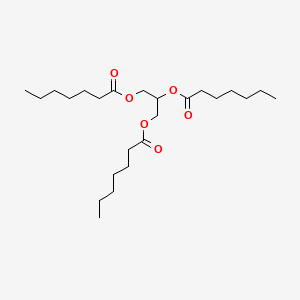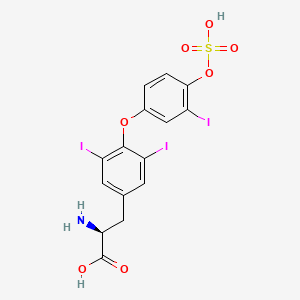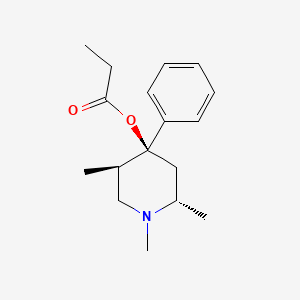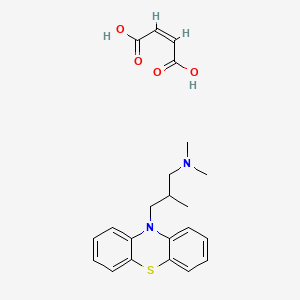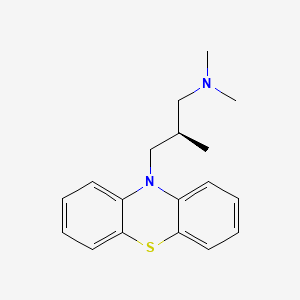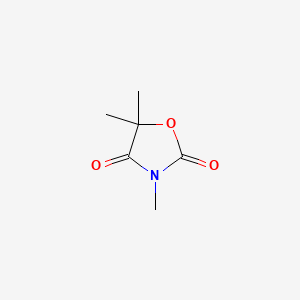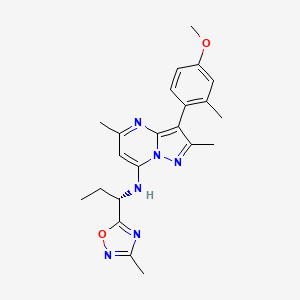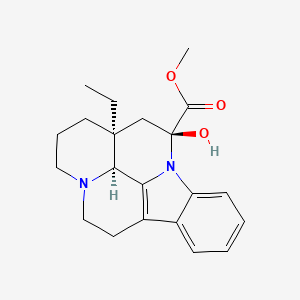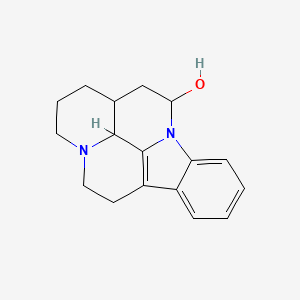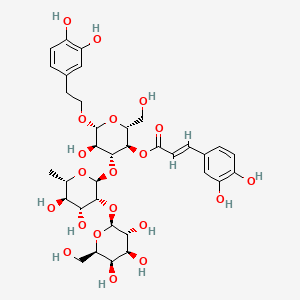
Teupolioside
Vue d'ensemble
Description
Teupolioside is a phenylpropanoid glycoside . It is a natural product found in Lamium purpureum, Lamium album, and Teucrium polium . It has been used in the management of lower urinary tract symptoms (LUTS) in patients with benign prostatic hypertrophy .
Synthesis Analysis
This compound is found in a nutrient fixed combination named Xipag® which contains Pollen Extract plus this compound . Teupol 25P® (60 mg) contains 15 mg of phenylpropanoid this compound and guarantees a titration of at least 25% this compound .Molecular Structure Analysis
The molecular formula of this compound is C35H46O20 . Its molecular weight is 786.7 g/mol .Chemical Reactions Analysis
This compound, through its metabolite phenylpropanoid this compound, reduces the prostate production of dihydrotestosterone from testosterone .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 786.7 g/mol . It is a phenylpropanoid glycoside .Applications De Recherche Scientifique
Industrie pharmaceutique
Le Teupolioside est un glycoside biologiquement actif présent dans l'Ajuga reptans . Les lignées tétraploïdes des plantes Ajuga ont montré une variabilité et des niveaux accrus de trans-teupolioside . Ces résultats indiquent que les tétraploïdes d'Ajuga pourraient être utilisés dans les programmes de sélection pour améliorer le rendement de substances ayant des applications médicinales et industrielles potentielles .
Propriétés anti-inflammatoires
Il a été constaté que le this compound exerce des effets bénéfiques sur un modèle de colite chez le rongeur . Le composé a été produit par biotechnologie par la lignée cellulaire Ajuga reptans IRBN22 . Cela suggère que le this compound pourrait être utilisé dans le développement de traitements pour les affections inflammatoires .
Propriétés antioxydantes
Le this compound a été étudié pour ses propriétés antioxydantes . Les antioxydants sont essentiels pour maintenir la santé car ils protègent les cellules de l'organisme des dommages causés par les radicaux libres .
Soutien des articulations
Des recherches ont suggéré que le this compound pourrait soutenir la santé des articulations . Cela pourrait être particulièrement bénéfique pour les personnes souffrant d'affections articulaires telles que l'arthrite .
Santé de la prostate et des voies urinaires
Le this compound a été étudié pour ses avantages potentiels sur le bien-être de la prostate et des voies urinaires . Cela suggère qu'il pourrait être utilisé dans le développement de traitements pour les affections connexes .
Santé gastro-intestinale
Il a été constaté que le this compound soutient le bien-être du tractus gastro-intestinal . Cela pourrait être particulièrement bénéfique pour les personnes souffrant d'affections gastro-intestinales .
Industrie cosmétique
Le potentiel de la polyploïdisation artificielle dans des plantes comme l'Ajuga reptans, qui contient du this compound, pour améliorer les composants qui rendent les plantes médicinales attrayantes pour l'industrie cosmétique a été étudié .
Industrie de la production alimentaire
La polyploïdisation artificielle dans des plantes comme l'Ajuga reptans, qui contient du this compound, a le potentiel d'améliorer les composants qui rendent les plantes médicinales attrayantes pour l'industrie de la production alimentaire .
Mécanisme D'action
Target of Action
Teupolioside, also known as Lamiuside A, primarily targets the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. By acting on this enzyme, this compound can influence androgen activity, which is particularly relevant in conditions like polycystic ovary syndrome (PCOS), juvenile acne, and androgenetic alopecia .
Mode of Action
This compound interacts with its target, the enzyme 5α-reductase, by suppressing the activity of DHT testosterone . This suppression results in a decrease in androgen activity, which can be beneficial in conditions characterized by hyperandrogenism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of testosterone to DHT by the enzyme 5α-reductase . By suppressing this conversion, this compound can reduce the levels of DHT, thereby decreasing androgen activity . This can have downstream effects on various physiological processes, including hair growth and sebum production, which are often affected in conditions like acne and alopecia .
Pharmacokinetics
It is known that this compound is a biotechnologically active compound obtained from immortalized cell cultures of ajuga reptans . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the reduction of androgen activity. This has been shown to ameliorate clinical manifestations associated with hyperandrogenism in women with PCOS . Additionally, due to its action on 5α-reductase, this compound may be of interest in the prevention of hair loss in androgenetic alopecia and in the treatment of juvenile acne .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound can be influenced by the conditions under which the Ajuga reptans plant cells are cultured . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRSTAVRUERNC-GUTOYVNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162480 | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143617-02-1 | |
| Record name | Teupolioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teupolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEUPOLIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the known biological activities of teupolioside?
A: this compound has demonstrated several promising biological activities in various studies. It has been shown to possess anti-inflammatory properties, effectively reducing inflammation in in vivo models of colitis [] and inhibiting pro-inflammatory mediator release from human keratinocytes []. Additionally, this compound exhibits antioxidant activity, protecting pig red blood cells from oxidative damage [] and mitigating oxidative stress in human skin cells exposed to UV radiation []. Research also suggests potential benefits in managing hirsutism, a condition characterized by excessive hair growth [, ]. Furthermore, this compound supplementation has shown positive effects on growth performance and oxidative status in piglets [, ].
Q2: How does this compound exert its anti-inflammatory effects?
A: While the precise mechanisms are still under investigation, studies suggest that this compound's anti-inflammatory action involves several pathways. It has been shown to effectively inhibit the release of reactive oxygen species (ROS) from leukocytes [], which play a significant role in inflammatory processes. Additionally, this compound displays potent inhibition of NF-κB and AP-1 DNA binding activity [], key transcription factors involved in regulating the expression of pro-inflammatory genes.
Q3: Are there any studies on the use of this compound in managing benign prostatic hyperplasia (BPH)?
A: Yes, a pilot study investigated the efficacy and safety of a fixed combination containing pollen extract and this compound (marketed as Xipag®) in managing lower urinary tract symptoms (LUTS) associated with BPH []. The study reported statistically significant improvements in LUTS based on the International Prostate Symptom Score (IPSS) questionnaire after three months of treatment, without any reported adverse drug reactions.
Q4: What is the impact of artificial polyploidization on this compound content in Ajuga reptans?
A: Research has shown that artificial polyploidization, a technique used to increase the number of chromosome sets in a plant, can significantly affect the production of secondary metabolites like this compound []. Specifically, tetraploid lines of Ajuga reptans, generated through artificial polyploidization, exhibited higher levels of trans-teupolioside compared to their diploid counterparts []. This finding highlights the potential of utilizing polyploidization techniques to enhance the yield of valuable compounds like this compound for medicinal and industrial purposes.
Q5: Can this compound be chemically modified to enhance its properties?
A: Yes, research has explored the enzymatic acylation of this compound to create novel derivatives with potentially improved characteristics []. While specific data on the modified compounds' activity and stability wasn't detailed in the provided abstracts, this approach highlights the potential for tailoring this compound's properties through chemical modification.
Q6: How does the antioxidant activity of this compound compare to other natural extracts?
A: A study compared the antioxidant capacity of this compound to verbascoside (from Siringa vulgaris cell cultures) and a natural Verbenaceae extract using a pig whole blood model []. Results indicated that while all tested extracts exhibited dose-dependent protection against oxidative damage, the natural Verbenaceae extract displayed significantly higher antioxidant activity than both this compound and verbascoside []. This difference highlights that the overall efficacy can be influenced by the presence of other synergistic compounds within natural extracts.
Q7: What are the primary analytical techniques used to quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is commonly employed for the identification and quantification of this compound in plant extracts and formulations [, ]. These techniques offer high sensitivity and selectivity, allowing for accurate measurement of this compound levels in complex mixtures.
Q8: Has the structure of this compound been fully elucidated?
A: While the provided abstracts don't provide specific spectroscopic data for this compound, they consistently refer to it as a phenylpropanoid glycoside [, , , , ]. This classification implies that its structure comprises a phenylpropane unit linked to one or more sugar molecules. Full structural elucidation likely involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




